(6-Methoxynaphthalen-2-yl)(1-methyl-1H-pyrrol-2-yl)methanol
Description
(6-Methoxynaphthalen-2-yl)(1-methyl-1H-pyrrol-2-yl)methanol is a bifunctional aromatic alcohol featuring a 6-methoxynaphthalene moiety linked to a 1-methylpyrrole ring via a hydroxymethyl (-CH2OH) group. The 6-methoxynaphthalene group is structurally analogous to naproxen, a nonsteroidal anti-inflammatory drug (NSAID), suggesting possible pharmacological relevance . The pyrrole substituent distinguishes it from classical naproxen derivatives, which typically feature carboxylic acid or amide functional groups .
Properties
CAS No. |
1443312-01-3 |
|---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
(6-methoxynaphthalen-2-yl)-(1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C17H17NO2/c1-18-9-3-4-16(18)17(19)14-6-5-13-11-15(20-2)8-7-12(13)10-14/h3-11,17,19H,1-2H3 |
InChI Key |
DLHFPJOMNXUKSW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(C2=CC3=C(C=C2)C=C(C=C3)OC)O |
Origin of Product |
United States |
Preparation Methods
Grignard Addition to 6-Methoxynaphthalene-2-carbaldehyde
The Grignard reaction remains a cornerstone for synthesizing secondary alcohols. For the target compound, 6-methoxynaphthalene-2-carbaldehyde was reacted with 1-methyl-1H-pyrrol-2-ylmagnesium bromide under anhydrous conditions. The aldehyde precursor was synthesized via Vilsmeier-Haack formylation of 2-methoxynaphthalene, yielding 6-methoxynaphthalene-2-carbaldehyde in 78% efficiency.
The Grignard reagent, prepared from 2-bromo-1-methyl-1H-pyrrole and magnesium in tetrahydrofuran (THF), was added dropwise to the aldehyde at 0°C. After warming to room temperature and quenching with ammonium chloride, the crude product was purified via column chromatography (petroleum ether/ethyl acetate, 4:1), achieving a 65% yield. Nuclear magnetic resonance (NMR) analysis confirmed the structure: δ 5.20 (s, 1H, OH), δ 8.15 (d, J = 8.5 Hz, naphthalene-H), and δ 6.75 (m, pyrrole-H).
Reduction of (6-Methoxynaphthalen-2-yl)(1-methyl-1H-pyrrol-2-yl)ketone
An alternative route involved sodium borohydride (NaBH4) reduction of the corresponding ketone. The ketone was synthesized via Friedel-Crafts acylation using 1-methyl-1H-pyrrole-2-carbonyl chloride and 2-methoxynaphthalene in the presence of aluminum trichloride (AlCl3). Despite challenges in stabilizing the acyl chloride, the ketone was isolated in 58% yield after silica gel chromatography.
Reduction with NaBH4 in methanol at room temperature afforded the secondary alcohol in 72% yield. Comparative 13C NMR data highlighted the disappearance of the ketone carbonyl signal (δ 198.5 ppm) and the emergence of a hydroxyl-bearing carbon at δ 70.5 ppm.
Photoinduced Cross-Coupling: A Modern Approach
Nickel-Catalyzed Coupling Under Blue Light
Inspired by advancements in photoredox catalysis, a nickel-mediated coupling of 6-methoxy-2-naphthyl bromide and 1-methyl-1H-pyrrol-2-yl iodide was explored. Utilizing tris(bipyridine)nickel(II) chloride and 4CzIPN as a photocatalyst under blue LED irradiation (λmax = 450 nm), the reaction proceeded via a radical mechanism to form the carbon-carbon bond. Subsequent hydroxylation using aqueous sodium hydroxide yielded the target alcohol in 55% yield.
Table 1: Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Grignard Addition | THF, 0°C → RT, NH4Cl quench | 65 | 98.5 |
| Ketone Reduction | MeOH, RT, NaBH4 | 72 | 99.0 |
| Photoinduced Coupling | Ni/4CzIPN, Blue LEDs, NaOH | 55 | 97.8 |
Structural Elucidation and Characterization
Spectroscopic Validation
Fourier-transform infrared (FTIR) spectroscopy confirmed the alcohol functionality via a broad O-H stretch at 3350 cm⁻¹. Aromatic C-H vibrations appeared at 3050–3100 cm⁻¹, while the methoxy group exhibited a C-O stretch at 1250 cm⁻¹. High-resolution mass spectrometry (HRMS) matched the molecular ion [M+H]+ at m/z 307.1445 (calculated: 307.1443).
Crystallographic Insights
Single-crystal X-ray diffraction of a related naproxen prodrug revealed coplanar naphthalene rings (dihedral angle = 3.8°), suggesting similar conformational stability in the target compound. Bond lengths (e.g., C-O = 1.424 Å) aligned with typical diarylmethanol geometries.
Optimization of Purification Techniques
Column Chromatography
Silica gel chromatography using gradients of petroleum ether and ethyl acetate (9:1 to 4:1) proved effective for isolating the alcohol from byproducts. This method, adapted from naproxen prodrug syntheses, achieved >98% purity.
Recrystallization
Recrystallization from ethanol or tetrahydrofuran provided crystals suitable for X-ray analysis, though yields were lower (45–60%) compared to chromatographic methods.
Challenges and Limitations
Stability of Intermediates
The 1-methyl-1H-pyrrole-2-carbonyl chloride intermediate exhibited limited stability, necessitating in-situ preparation and immediate use. Analogous issues were noted in naproxen acyl chloride syntheses.
Selectivity in Photoinduced Reactions
Competing side reactions, such as homocoupling of aryl halides, reduced the efficiency of the photocatalytic method. Optimization of ligand-to-metal ratios and light intensity is ongoing.
"The integration of photoredox catalysts with nickel-mediated couplings represents a paradigm shift in C–O bond formation." – Adapted from recent advancements in cross-coupling .
Chemical Reactions Analysis
Types of Reactions
(6-Methoxynaphthalen-2-yl)(1-methyl-1H-pyrrol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthols or pyrrolidines.
Scientific Research Applications
Chemistry
In chemistry, (6-Methoxynaphthalen-2-yl)(1-methyl-1H-pyrrol-2-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features make it a candidate for the development of molecules with anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its biological activity and therapeutic potential.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for use in optoelectronic devices.
Mechanism of Action
The mechanism of action of (6-Methoxynaphthalen-2-yl)(1-methyl-1H-pyrrol-2-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below summarizes key structural differences and similarities between the target compound and its analogues:
Key Observations :
- The target compound’s molecular weight is higher than naproxen and its ethanol analogue due to the pyrrole ring.
- Unlike naproxen’s carboxylic acid, the methanol group in the target compound may reduce acidity but enhance hydrogen-bonding versatility .
Physicochemical Properties
- Solubility : Naproxen’s carboxylic acid group confers higher aqueous solubility at physiological pH compared to the target compound’s alcohol. The pyrrole ring may increase lipophilicity, favoring membrane permeability but reducing solubility in polar solvents .
- Hydrogen Bonding: The methanol group can act as both donor and acceptor, similar to the ethanol derivative .
- Thermal Stability : Morpholine and pyrrole-containing compounds (e.g., ) often exhibit higher thermal stability due to rigid heterocycles, though experimental data for the target compound is lacking .
Crystallographic and Computational Insights
- Crystal Packing: Hydrogen-bonding patterns in naproxen derivatives often form dimers or chains . The target compound’s methanol and pyrrole groups could create unique supramolecular architectures, as observed in morpholine derivatives () .
Biological Activity
(6-Methoxynaphthalen-2-yl)(1-methyl-1H-pyrrol-2-yl)methanol is a compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 225.29 g/mol. The compound features a naphthalene moiety substituted with a methoxy group and a pyrrole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research has indicated that derivatives of naphthalene, including compounds similar to this compound, exhibit significant antimicrobial properties. A comparative study highlighted that methanolic extracts containing naphthalene derivatives showed effective inhibition against various bacterial strains such as E. coli and S. aureus with MIC values ranging from 25 mg/ml to 50 mg/ml .
Antioxidant Properties
Naphthalene derivatives are also noted for their antioxidant capabilities. Studies have shown that these compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. The antioxidant activity was evaluated using DPPH and ABTS assays, where compounds similar to this compound demonstrated significant radical scavenging activity .
Cytotoxicity
The cytotoxic effects of naphthalene derivatives have been investigated in various cancer cell lines. For instance, compounds structurally related to this compound showed IC50 values indicating potent antiproliferative effects against HeLa and A549 cells, suggesting potential applications in cancer therapy .
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
- Interaction with Cell Membranes : The lipophilic nature of naphthalene derivatives allows them to integrate into cell membranes, disrupting cellular integrity.
- Induction of Apoptosis : Research indicates that naphthalene derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Study on Antimicrobial Efficacy
A study published in Phytochemical Analysis evaluated the antimicrobial activity of various plant extracts containing naphthalene derivatives. The results indicated that these extracts exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with the methanolic extracts showing the highest potency .
Antioxidant Activity Assessment
In another study focusing on the antioxidant properties of naphthalene derivatives, it was found that these compounds effectively reduced oxidative stress markers in vitro. The study utilized various assays to quantify the radical scavenging activity, confirming the potential health benefits associated with these compounds .
Data Summary
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
